1-((1-乙基-4-羟基-6-甲基-2-氧代-1,2-二氢吡啶-3-基)(吡啶-2-基)甲基)哌啶-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

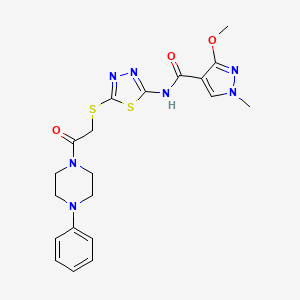

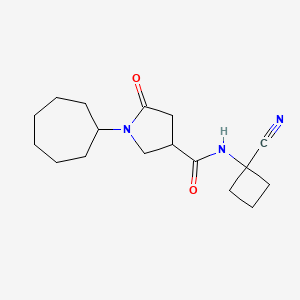

“Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate” is a complex organic compound. It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of ethyl aminocrotonates with derivatives of malonic acid is a suitable method for the preparation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperidine ring, a pyridine ring, and an ester group. The exact structure would need to be determined through techniques such as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The electrophilic center is in the malonic unit while the nucleophilic is in the crotonic unit .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Information on similar compounds suggests that it would be a solid at room temperature .

科学研究应用

Synthesis of Analogues of Lucanthone

This compound is used for the synthesis of analogues of Lucanthone . Lucanthone is a drug that has been studied for its antitumor and bactericidal properties .

Inhibitor of Phosphodiesterases

6-Alkyl-substituted 1,2-dihydropyridin-2-ones, which this compound is a part of, are used in medicine as selective inhibitors of phosphodiesterases . Phosphodiesterases play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP, and their inhibition can have various therapeutic effects.

AMPA-Receptors Inhibition

The compound is also used in the inhibition of AMPA-receptors . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. Their inhibition can be beneficial in conditions like epilepsy or neurodegenerative diseases.

Vasodilation

Compounds similar to this have been used to create highly effective vasodilators . Vasodilators are medications that open (dilate) blood vessels, allowing blood to flow more easily.

Anticoagulant

These compounds have also been used to create anticoagulants . Anticoagulants are substances that prevent coagulation (clotting) of blood, a process that can lead to various heart-related conditions.

Fungicides and Anti-HIV Agents

The compound has been used in the creation of fungicides and anti-HIV agents . Fungicides are substances that kill fungi or fungal spores, while anti-HIV agents inhibit the progress of the human immunodeficiency virus.

Antibacterial and Antimycobacterial Activities

The derivatives of 1,3-diazole, which this compound is a part of, show different biological activities such as antibacterial and antimycobacterial activities . These activities can be crucial in the treatment of various bacterial infections.

Antitumor and Anti-inflammatory Activities

The same derivatives also exhibit antitumor and anti-inflammatory activities . These properties can be beneficial in the treatment of cancer and various inflammatory diseases.

安全和危害

未来方向

属性

IUPAC Name |

ethyl 1-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-2-ylmethyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-4-25-15(3)14-18(26)19(21(25)27)20(17-8-6-7-11-23-17)24-12-9-16(10-13-24)22(28)29-5-2/h6-8,11,14,16,20,26H,4-5,9-10,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHIULDGLSEAHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCC(CC3)C(=O)OCC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2603846.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2603848.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2603850.png)

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2603853.png)

![(E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2603855.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2603858.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603861.png)

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)